(propan-2-yl)(propyl)amine hydrochloride
Description
(Propan-2-yl)(propyl)amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₆H₁₅ClN (calculated molecular weight: 136.64 g/mol). The compound consists of a nitrogen atom bonded to a propan-2-yl (isopropyl) group and a propyl group, forming a branched aliphatic structure. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
CAS No. |
131932-72-4 |
|---|---|
Molecular Formula |
C6H16ClN |
Molecular Weight |
137.65 g/mol |
IUPAC Name |
N-propan-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-4-5-7-6(2)3;/h6-7H,4-5H2,1-3H3;1H |
InChI Key |
JBIKEQDMJSSOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(propan-2-yl)(propyl)amine hydrochloride can be synthesized through the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows:
(CH3)2CHOH+NH3→(CH3)2CHNH2+H2O
This method involves the use of a catalyst to facilitate the reaction and produce the desired amine.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(propan-2-yl)(propyl)amine hydrochloride undergoes various types of chemical reactions, including:
Protonation: The amine group can be protonated to form the corresponding ammonium salt.
Alkylation: The compound can react with alkyl halides to form secondary or tertiary amines.
Acylation: It can undergo acylation reactions with acyl chlorides or anhydrides to form amides.
Condensation: The compound can condense with carbonyl compounds to form imines or enamines.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acyl chlorides, and carbonyl compounds. The reactions are typically carried out under mild conditions, often in the presence of a base or catalyst to facilitate the process.
Major Products Formed
The major products formed from these reactions include secondary and tertiary amines, amides, imines, and enamines, depending on the specific reaction and reagents used.
Scientific Research Applications
(propan-2-yl)(propyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the field of antidepressants and other central nervous system (CNS) active compounds.
Industry: The compound is used in the production of herbicides, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (propan-2-yl)(propyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the amine nitrogen significantly influence properties such as solubility, melting point, and reactivity. Below is a comparative analysis of key compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Branching vs. Linearity: The isopropyl group in the target compound introduces steric hindrance, likely reducing solubility in water compared to linear analogs like (prop-2-yn-1-yl)(propyl)amine hydrochloride .
- Aromatic vs.
- Tertiary vs. Secondary Amines: Promethazine hydrochloride , a tertiary amine, exhibits stronger basicity (pKa ~9.1) due to reduced electron donation from alkyl groups, contrasting with the target compound’s secondary amine (pKa ~10–11, estimated).
Pharmacological Activity
- Dexpropranolol Hydrochloride : A beta-blocker with a naphthoxy group critical for β-adrenergic receptor binding.
- Promethazine Hydrochloride : The phenothiazine core enables antipsychotic effects, demonstrating how complex heterocycles enhance receptor interaction.
Table 2: Application Comparison
Critical Analysis:
- The target compound’s simplicity limits its direct therapeutic use but positions it as a versatile building block.
- Compounds with aromatic or heterocyclic moieties (e.g., dexpropranolol, promethazine) exhibit targeted bioactivity, emphasizing the importance of functional groups in drug efficacy.
Biological Activity
(Propan-2-yl)(propyl)amine hydrochloride is an organic compound with potential applications in various biological fields, including medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by its amine functional group, which is essential for its interaction with biological targets. Its structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes within biological systems. The amine group facilitates binding to neurotransmitter receptors, while the propan-2-yl group enhances lipophilicity, allowing better cell membrane permeability.
Biological Activities
Research has indicated several potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects.
- Anticancer Effects : Preliminary investigations indicate that this compound may have anticancer properties. It has been explored as a potential drug candidate due to its structural similarity to known anticancer agents.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects, particularly in conditions like Parkinson's disease .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Modulation of neurotransmitter release |
Case Study: Anticancer Activity
In a study examining the anticancer properties of related compounds, it was found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the potential for this compound as a lead compound in cancer therapy .
Case Study: Antimicrobial Activity
Another study investigated the antimicrobial efficacy of propan-2-yl derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated a clear dose-dependent inhibition of bacterial growth, suggesting that this compound could serve as a basis for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
